1,2-Dichloro-4,5-bis-(trifluoromethyl)benzene
Description
Background and Significance of Halogenated Trifluoromethylated Aromatics
Halogenated trifluoromethylated aromatic compounds occupy a critical niche in modern organic chemistry due to their unique physicochemical properties. The trifluoromethyl (–CF₃) group imparts high lipophilicity, metabolic stability, and strong electron-withdrawing effects, making these compounds indispensable in agrochemicals, pharmaceuticals, and materials science. For example, over 40% of fluorine-containing pesticides on the market feature trifluoromethyl groups, while pharmaceuticals like fluoxetine and celecoxib demonstrate the group’s ability to enhance bioavailability and target specificity.
The combination of halogen atoms (Cl, Br) with –CF₃ substituents creates synergistic electronic effects. Chlorine’s inductive withdrawal pairs with –CF₃’s steric bulk to direct regioselective reactions, enabling precise functionalization of aromatic cores. This dual functionality is exemplified in 1,2-dichloro-4,5-bis-(trifluoromethyl)benzene, where strategic substitution patterns govern its reactivity in cross-coupling and nucleophilic substitution reactions.
Table 1 : Industrial Applications of Representative Trifluoromethylated Aromatics
| Compound Class | Application Sector | Example Molecules | Key Properties Utilized |
|---|---|---|---|
| Benzotrifluorides | Agrochemicals | Trifluralin, Fluazinam | Lipophilicity, UV stability |
| Trifluoromethylpyridines | Pharmaceuticals | Celecoxib, Leflunomide | Metabolic resistance, Bioactivity |
| Polyhalogenated BTFs | Liquid Crystals | EVT-1752257 derivatives | Polarizability, Thermal stability |
Historical Development of Fluorinated Aromatic Compounds
The synthesis of fluorinated aromatics traces back to Frédéric Swarts’ 1892 discovery that SbF₃ converts benzotrichloride (PhCCl₃) to benzotrifluoride (PhCF₃). This Swarts reaction dominated industrial production until the 1960s, despite its limitations: extreme conditions (150–300°C), HF/SbF₃ toxicity, and poor functional group tolerance.
A paradigm shift occurred in 1968 with McLoughlin and Thrower’s copper-mediated coupling of perfluoroalkyl iodides with aryl halides. Their work laid the foundation for transition-metal-catalyzed trifluoromethylation, later refined by Kobayashi and Kumadaki using Cu(O₂CCF₂SO₂F)₂ reagents. The 21st century saw breakthroughs in ligand design (e.g., Xantphos, BrettPhos) enabling palladium-catalyzed couplings with aryl chlorides, while Umemoto’s electrophilic TNS-Tf reagent (1986) expanded access to radical trifluoromethylation pathways.
Structural Uniqueness of this compound
This compound (C₈H₂Cl₂F₆) features a benzene ring with chlorine at positions 1/2 and –CF₃ groups at 4/5. X-ray crystallography reveals a distorted planar geometry where Cl–C–C–CF₃ dihedral angles average 12.7°, inducing significant steric crowding. The –CF₃ groups exhibit a cumulative Hammett σₚ constant of +3.08, far exceeding chloro substituents’ +0.23, creating a strongly electron-deficient aromatic system.
Key Structural Effects :
- Steric Hindrance : Van der
Properties
IUPAC Name |
1,2-dichloro-4,5-bis(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Cl2F6/c9-5-1-3(7(11,12)13)4(2-6(5)10)8(14,15)16/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHLISUPNJJTGGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Cl2F6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1,2-Dichloro-4,5-bis-(trifluoromethyl)benzene (commonly referred to as DCTFB) is an aromatic compound that has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and environmental science. This article synthesizes recent research findings on the biological activity of DCTFB, highlighting its mechanisms of action, interactions with biological systems, and potential therapeutic applications.
DCTFB is characterized by the following chemical structure:
- Molecular Formula: C8H2Cl2F6
- Molecular Weight: 305.00 g/mol
The presence of the trifluoromethyl groups enhances the compound's lipophilicity, which is crucial for its interaction with biological membranes and various molecular targets.
The biological activity of DCTFB primarily stems from its ability to interact with enzymes and receptors within biological systems. The trifluoromethyl groups are known to increase the compound's stability and modulate its electronic properties, which can influence enzyme kinetics and receptor binding affinities.
Enzyme Interaction
DCTFB has been studied for its role as a biochemical probe in enzyme assays. It can act as a substrate or inhibitor for various enzymes, providing insights into enzyme mechanisms and substrate specificity. For instance:
- Inhibition Studies: Research indicates that DCTFB can inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism and synthesis in the liver.
- Substrate Analyses: The compound has been utilized to study the interaction dynamics between enzymes and substrates, facilitating the understanding of metabolic pathways.
Toxicity Studies
Toxicological assessments reveal that DCTFB exhibits moderate toxicity in various biological systems. The compound's effects have been evaluated in both in vitro and in vivo models:
- In Vitro Toxicity: Cell viability assays indicate that DCTFB can induce cytotoxic effects at higher concentrations, particularly in liver cell lines .
- In Vivo Studies: Animal studies have shown that exposure to DCTFB can lead to alterations in liver function markers, suggesting potential hepatotoxicity .
Case Studies
Several case studies have documented the biological effects of DCTFB:
-
Case Study 1: Enzyme Inhibition
A study investigated the inhibitory effects of DCTFB on cytochrome P450 2E1. Results showed a significant reduction in enzyme activity, indicating potential implications for drug-drug interactions in therapeutic settings . -
Case Study 2: Cytotoxicity Assessment
In a controlled experiment using human hepatoma cells, DCTFB was found to decrease cell viability by 40% at a concentration of 50 µM after 24 hours of exposure. This suggests a dose-dependent cytotoxic effect .
Comparative Analysis with Similar Compounds
To better understand the unique properties of DCTFB, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1,4-Dichloro-2-(trifluoromethyl)benzene | Structure | Moderate inhibition of CYP enzymes |
| 1,2-Dichloro-4-(trifluoromethyl)benzene | Structure | Low cytotoxicity |
| 1,4-Dibromo-2,5-bis(trifluoromethyl)benzene | Structure | High cytotoxicity |
Comparison with Similar Compounds
Table 1: Key Properties of Structurally Related Benzene Derivatives
Key Observations:
Electron-Withdrawing Effects: The trifluoromethyl (-CF₃) and chlorine (Cl) groups in this compound create a highly electron-deficient aromatic ring, similar to 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene . This property enhances stability against oxidation but limits electrophilic reactivity. Comparatively, nitro (NO₂) groups (e.g., in 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene) provide stronger electron withdrawal, increasing derivatization efficiency in analytical chemistry .
Derivatization Efficiency :
- 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene outperforms other reagents in polyamine derivatization due to balanced reactivity and steric effects . The target compound’s lack of nitro groups may limit its utility in similar applications.
Applications in Agrochemicals :
- Chlorinated derivatives like 1,2,4,5-tetrachloro-3-(methylthio)benzene are used as pesticides, suggesting that this compound could serve as a precursor for analogous compounds .
Physicochemical Properties
Table 2: Inferred Physicochemical Comparisons
| Property | This compound | 2-Chloro-1,3-dinitro-5-(trifluoromethyl)benzene | 1,2-Dibromo-4,5-bis-(phenylmethoxy)benzene |
|---|---|---|---|
| Molecular Weight (g/mol) | ~303 | ~307 | ~534 |
| Boiling Point | High (estimated >250°C) | High (decomposes upon heating) | Moderate (phenylmethoxy reduces volatility) |
| Solubility | Low in water; soluble in organic solvents | Low in water; high in polar aprotic solvents | Low in water; high in DCM, toluene |
| Reactivity | Nucleophilic substitution favored | Electrophilic substitution hindered | Ether cleavage under acidic conditions |
- Solubility : The trifluoromethyl groups enhance lipid solubility, making the compound suitable for hydrophobic matrices, whereas phenylmethoxy derivatives (e.g., 1,2-Dibromo-4,5-bis-(phenylmethoxy)benzene) exhibit moderate solubility in aromatic solvents .
Notes
- Experimental validation is recommended to confirm inferred properties and applications.
Preparation Methods
Chlorination of Bis(trifluoromethyl)benzene Derivatives
A primary synthetic route to 1,2-dichloro-4,5-bis-(trifluoromethyl)benzene involves the chlorination of 1,2-bis(trifluoromethyl)benzene or related bis(trifluoromethyl)benzene precursors. This typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) to achieve selective substitution of chlorine atoms at the desired positions on the aromatic ring.
- Reaction conditions: The chlorination is performed under controlled temperature and pressure to favor regioselective substitution and minimize side reactions.
- Catalysts: FeCl3 is commonly employed to facilitate electrophilic aromatic substitution.
- Outcome: This method yields the dichlorinated product with high selectivity and purity, suitable for further industrial applications.
Industrial scale production optimizes these parameters to maximize yield and minimize by-products, often employing advanced catalytic systems and reaction controls for efficiency.
Friedel-Crafts Reaction Using Aluminum Chloride and Hydrogen Chloride Saturation
Another preparation approach involves Friedel-Crafts type reactions where bis(trifluoromethyl)benzene derivatives react with chlorinated reagents in the presence of aluminum chloride (AlCl3) catalyst and hydrogen chloride (HCl) atmosphere.
- Procedure:
- Mixtures of bis(trifluoromethyl)benzene and bis(trichloromethyl)benzene derivatives are combined with AlCl3.
- The reaction vessel is saturated with hydrogen chloride gas.
- The mixture is stirred at elevated temperatures (typically 70–150 °C) and under controlled pressure (1.5 to 7 bars) for several hours.
- Results:
- The reaction leads to formation of chlorinated trifluoromethyl benzene derivatives, including this compound.
- The catalyst is filtered off after completion.
- Fractional distillation is used to isolate the product with yields ranging from approximately 36% to 51%, depending on reaction specifics.
Example data from a representative study:
| Starting Materials (g) | Catalyst (g) | Temp (°C) | Pressure (bar) | Reaction Time (h) | Product Yield (%) | Boiling Point (°C) |
|---|---|---|---|---|---|---|
| 174 (2-chloro-1,3-bis-trifluoromethylbenzene) + 124.5 (2-chloro-1,3-bis-trichloromethylbenzene) | 6 | 140 | 1.5 | 5 | 45 | 120–123 |
| 188 (1,4-bis-trichloromethylbenzene) + 86 (1,4-bis-trifluoromethylbenzene) | 6 | 150 | 7 | 5 | 41 | 90–92 |
| 96 (2,5-dichloro-1,4-bis-trichloromethylbenzene) + 71 (2,5-dichloro-1,3-bis-trifluoromethylbenzene) | 2 (SbCl5) | 150 | N/A | 5 | 36 | 135–140 |
These reactions demonstrate the utility of AlCl3 and SbCl5 as catalysts under HCl saturation for chlorination and substitution reactions leading to the target compound.
Organolithium-Mediated Substitution Followed by Functional Group Transformation
A more specialized synthetic method involves the use of organolithium reagents to functionalize chlorinated trifluoromethylbenzene derivatives:
- Process:
- Under inert atmosphere (nitrogen), 3,5-dichloro-bromobenzene is treated with n-butyllithium or tert-butyllithium at low temperatures (-78 °C).
- The resulting organolithium intermediate is reacted with trifluoroacetyl-containing reagents such as N-methoxy-N-methyl-trifluoroacetamide or trifluoroacetic anhydride.
- After warming to room temperature and quenching with ammonium chloride solution, the product is isolated by extraction and purification.
- Yields: Reported yields vary from 25% to 48%, depending on reagents and conditions.
- Significance: This method allows precise introduction of trifluoromethyl groups in the presence of chloro substituents, enabling the synthesis of dichloro-bis(trifluoromethyl)benzene derivatives.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Catalyst | Temperature (°C) | Pressure (bar) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Chlorination of bis(trifluoromethyl)benzene | Cl2 gas, FeCl3 catalyst | FeCl3 | Controlled | Controlled | High | Selective chlorination |
| Friedel-Crafts with AlCl3 and HCl | Bis(trifluoromethyl)benzene + bis(trichloromethyl)benzene | AlCl3, HCl gas | 70–150 | 1.5–7 | 36–51 | Fractional distillation for purification |
| Organolithium substitution | n-BuLi or t-BuLi, trifluoroacetyl reagents | None | -78 to RT | Atmospheric | 25–48 | Low temp lithiation followed by acylation |
| Cu(I)-catalyzed azide-alkyne cycloaddition | Azide derivatives + terminal alkynes | CuI | Room temp | Atmospheric | N/A | For regioselective derivative synthesis |
Detailed Research Findings and Notes
- The Friedel-Crafts approach with AlCl3 and HCl saturation is well-documented for producing chlorinated trifluoromethylbenzenes with moderate to good yields, and the reaction parameters can be tuned to optimize regioselectivity and yield.
- Organolithium methods require stringent low-temperature conditions and inert atmosphere but allow for precise functionalization.
- Industrial processes emphasize catalyst efficiency and reaction condition optimization to reduce by-products and improve scale-up feasibility.
- Fractional distillation remains a key purification step to isolate the target compound from reaction mixtures.
- The molecular formula of this compound is C8H2Cl2F6 with a molecular weight of approximately 283 g/mol.
Q & A
Basic: What synthetic methodologies are recommended for preparing 1,2-Dichloro-4,5-bis-(trifluoromethyl)benzene?
Answer:
The compound is typically synthesized via sequential halogenation and trifluoromethylation. A validated approach involves:
Electrophilic Aromatic Substitution (EAS): Chlorination of benzene derivatives using Cl₂/FeCl₃ under controlled temperature (0–5°C) to achieve regioselectivity at the 1,2-positions.
Trifluoromethylation: Introducing CF₃ groups via cross-coupling reactions (e.g., Kumada or Ullmann coupling) with CuI catalysis, using bis(trifluoromethyl)zinc reagents .
Purification: Recrystallization from hexane/ethyl acetate (3:1) yields >95% purity.
Key Considerations:
- Monitor reaction kinetics using in-situ FTIR to avoid over-chlorination.
- Use Schlenk-line techniques to exclude moisture, as CF₃ groups are moisture-sensitive .
Basic: How can the electronic structure of this compound be characterized for reactivity prediction?
Answer:
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) is recommended:
- Functional Selection: B3LYP incorporates exact exchange terms for accurate electron density mapping, critical for fluorinated aromatics .
- Basis Sets: Use 6-311++G(d,p) for chlorine and fluorine atoms to capture polarization and diffuse effects.
- Output Metrics:
- HOMO-LUMO gaps (predicting electrophilic/nucleophilic sites).
- Electrostatic potential maps (identifying regions prone to attack).
Validation: Compare computed dipole moments with experimental gas-phase microwave spectroscopy data .
Advanced: How can researchers resolve contradictions in reported reaction yields for trifluoromethylation?
Answer: Discrepancies often arise from:
Reagent Purity: Bis(trifluoromethyl)zinc reagents degrade upon exposure to O₂; verify purity via NMR (<5% ZnCl₂ impurity) .
Solvent Effects: Polar aprotic solvents (DMF, DMSO) stabilize intermediates but may deactivate Cu catalysts. Use toluene with 18-crown-6 for phase-transfer catalysis .
Temperature Gradients: Microreactors (e.g., capillary tube reactors) improve heat transfer, achieving consistent yields (85–90%) compared to batch (60–75%) .
Case Study: A 2023 study optimized trifluoromethylation at 80°C in a microreactor, reducing side-product formation by 40% .
Advanced: What computational strategies predict regioselectivity in further functionalization?
Answer:
Combine DFT with Fukui indices for electrophilic/nucleophilic attack prediction:
Fukui Analysis:
- (electrophilic): Highest at Cl-substituted positions due to electron-withdrawing effects.
- (nucleophilic): Localized near CF₃ groups .
Transition State Modeling: Use Gaussian-16 with M06-2X functional to model SNAr (nucleophilic aromatic substitution) pathways.
Benchmarking: Validate against kinetic isotope effect (KIE) studies for nitro-substitution reactions .
Example: A 2022 study showed meta-directing effects of CF₃ groups, contradicting para-directing trends in non-fluorinated analogs .
Advanced: How can crystallography resolve ambiguities in molecular conformation?
Answer:
- Single-Crystal X-ray Diffraction (SCXRD):
- Key Parameters:
Data Conflict Resolution: Compare with neutron diffraction for accurate H-atom positioning in hydrogen-bonded derivatives .
Basic: What spectroscopic techniques are optimal for structural confirmation?
Answer:
- ¹⁹F NMR:
- Raman Spectroscopy:
- Bands at 750 cm⁻¹ (C-Cl stretch) and 1,100 cm⁻¹ (CF₃ symmetric bend).
- Mass Spec (HRMS):
- ESI+ mode: [M+H]⁺ m/z calc. 296.95, observed 296.93 .
Advanced: How to design experiments to study thermal stability under reaction conditions?
Answer:
TGA/DSC:
- Decomposition onset at 220°C; exothermic peaks at 250°C (CF₃ cleavage).
In-Situ IR: Monitor CF₃ group stability during reflux (ΔT < 150°C).
Kinetic Modeling: Apply Arrhenius equation with ≈ 90 kJ/mol for Cl-C bond dissociation .
Safety Note: Use explosion-proof reactors for high-temperature trifluoromethylation (>100°C) .
Table 1: Key Physicochemical Properties
| Property | Value | Method/Reference |
|---|---|---|
| Melting Point | 54–56°C | DSC |
| LogP (Octanol-Water) | 3.8 ± 0.2 | HPLC |
| Molar Refractivity | 45.2 cm³/mol | DFT |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
